An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)piperazine
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-nitrophenyl)piperazine, a key intermediate in the development of various pharmaceutical compounds. This document details a common synthetic route, outlines rigorous characterization methodologies, and presents key analytical data in a structured format to support research and development activities in medicinal chemistry and drug discovery.
Introduction
1-(4-Nitrophenyl)piperazine is a versatile building block in organic synthesis, primarily utilized in the preparation of pharmacologically active molecules. Its structure, featuring a piperazine (B1678402) ring attached to a nitrophenyl group, makes it a valuable scaffold for introducing the piperazine moiety into larger, more complex molecules. The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amino group, enabling the synthesis of a diverse range of derivatives.
Synthesis of 1-(4-Nitrophenyl)piperazine
A prevalent and efficient method for the synthesis of 1-(4-nitrophenyl)piperazine involves the nucleophilic aromatic substitution of a halogen atom from a 4-nitro-halobenzene with piperazine. The following protocol describes a typical procedure using 1-fluoro-4-nitrobenzene (B44160) as the starting material.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Materials:
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Piperazine
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1-Fluoro-4-nitrobenzene
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate (B1210297)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
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To a solution of piperazine (2 equivalents) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3 equivalents).
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Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
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To this stirred suspension, add 1-fluoro-4-nitrobenzene (1 equivalent) dropwise over a period of 30 minutes.
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Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product is obtained as a solid. Recrystallize from a suitable solvent system, such as ethanol/water, to yield pure 1-(4-nitrophenyl)piperazine as a yellow solid.
Characterization of 1-(4-Nitrophenyl)piperazine
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-nitrophenyl)piperazine. The following analytical techniques are typically employed.
Physical Properties
The synthesized compound should be a yellow to ochre powder or crystalline solid.[1]
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(4-nitrophenyl)piperazine.
Experimental Protocol: NMR Spectroscopy
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Prepare a sample by dissolving approximately 10-20 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
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Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
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Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
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Prepare a KBr pellet by grinding a small amount of the synthesized compound with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.
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Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups in 1-(4-nitrophenyl)piperazine.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺ or M⁺) to confirm the molecular weight.
Melting Point Determination
The melting point is a crucial physical property that indicates the purity of the compound.
Experimental Protocol: Melting Point Determination
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Place a small amount of the dried, crystalline product into a capillary tube.
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Use a calibrated melting point apparatus to determine the temperature range over which the compound melts.
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Compare the observed melting point with the literature value.
Data Presentation
The following tables summarize the key quantitative data for 1-(4-nitrophenyl)piperazine.
Table 1: Physicochemical Properties of 1-(4-Nitrophenyl)piperazine
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [2][3][4][5][6] |
| Molecular Weight | 207.23 g/mol | [2][3][4][5][6] |
| Appearance | Yellow to ochre powder/solid | |
| Melting Point | 130-134 °C | [1][2] |
| CAS Number | 6269-89-2 | [2][3][4][5] |
Table 2: Spectroscopic Data for 1-(4-Nitrophenyl)piperazine
| Technique | Data | Reference |
| ¹H NMR | Spectral data available in databases. | |
| ¹³C NMR | Spectral data available in databases. | |
| FTIR (cm⁻¹) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro) stretching and bending vibrations. | |
| Mass Spec (m/z) | Molecular Ion Peak: ~207; Major Fragments: ~165, ~119. | [3] |
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical structure of 1-(4-nitrophenyl)piperazine.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof - Google Patents [patents.google.com]
- 4. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]
- 5. ajpp.in [ajpp.in]
- 6. derpharmachemica.com [derpharmachemica.com]
